Bienvenue dans la boutique en ligne BenchChem!

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole

In Vitro Pharmacology Target Selectivity Screening Library Data

This 2-aminobenzothiazole derivative, featuring a unique 6-methyl substituent and a cyclopropanesulfonyl-1,4-diazepane moiety, is available for advanced research. Its key differentiator is the 6-methyl group on the benzothiazole core, which shifts lipophilicity (ΔLogP ≈ +0.5 vs. the unsubstituted analog) and can critically alter binding kinetics and selectivity. This compound shows weak but detectable interaction with the Endothelin-1 receptor. Procure this specific compound to perform head-to-head in vitro D4R binding, functional profiling, and metabolic stability studies against its unsubstituted analog (CAS 2549037-16-1). This data is essential to validate the pharmacological impact of this single methylation event.

Molecular Formula C16H21N3O2S2
Molecular Weight 351.5 g/mol
CAS No. 2549037-97-8
Cat. No. B6436682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole
CAS2549037-97-8
Molecular FormulaC16H21N3O2S2
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N3CCCN(CC3)S(=O)(=O)C4CC4
InChIInChI=1S/C16H21N3O2S2/c1-12-3-6-14-15(11-12)22-16(17-14)18-7-2-8-19(10-9-18)23(20,21)13-4-5-13/h3,6,11,13H,2,4-5,7-10H2,1H3
InChIKeyFNJNAQPOAKVFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes219.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole (CAS 2549037-97-8): Procurement-Ready Physicochemical Baseline for a Substituted Benzothiazole Scaffold


2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole belongs to a class of 2-aminobenzothiazole derivatives featuring a cyclopropanesulfonyl-1,4-diazepane moiety. The core benzothiazole scaffold is widely explored in medicinal chemistry for targets such as dopamine D4 receptors and kinases [1]. This specific compound, distinguished by a 6-methyl substituent on the benzothiazole ring, is offered for research use. However, a comprehensive search of primary literature and authoritative databases reveals a critical evidence gap: no peer-reviewed pharmacological studies or patent structure-activity relationship tables explicitly profile this compound or its closest unsubstituted analog (CAS 2549037-16-1), limiting the foundation for quantitative differentiation beyond physicochemical properties .

Why Simple Benzothiazole Analogs Cannot Substitute for 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole in Focused Biological Profiling


Interchanging closely related analogs in this series without controlled experimentation is scientifically unsound due to the well-established impact of minor structural modifications on biological activity and metabolic stability in benzothiazoles. Even single methyl group additions on the benzothiazole core can significantly alter lipophilicity (LogP), binding kinetics, and target selectivity profiles [1]. In a related benzothiazole series targeting the dopamine D4 receptor (D4R), a subtle change in the linkage to a diazepane group was shown to shift functional profiles between partial agonist and antagonist modes, highlighting that small structural perturbations are not pharmacologically silent [2]. Consequently, the 6-methyl substitution in the target compound differentiates it from the unsubstituted analog (CAS 2549037-16-1), making generic substitution invalid without direct comparative data. This guide aims to expose the limited quantitative landscape surrounding this specific compound.

Quantitative Differentiation Evidence for 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole Against Scaffold Analogs


Target-Compound-Only Bioactivity Data for Endothelin-1 and PRMT6 Screening (Very Low Potency)

The only publicly available quantitative bioactivity data for the target compound comes from a molecular bioactivity database, reporting weak inhibition of two distinct protein targets. The compound demonstrates marginal selectivity for the Endothelin-1 receptor (IC50 = 69,000 nM) over Protein arginine N-methyltransferase 6 (IC50 = 430,000 nM), a 6.2-fold difference [1]. There is no comparable data available for the closest analog, 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole (CAS 2549037-16-1), preventing any direct potency or selectivity comparison. This data serves primarily as a baseline for the intrinsic biological signature of this specific chemical entity.

In Vitro Pharmacology Target Selectivity Screening Library Data

Molecular Weight and LogP Level Differential Vs. Unsubstituted Analog

Calculated molecular weight and predicted LogP values differentiate the 6-methyl-substituted target compound from its unsubstituted benzothiazole analog. The addition of a methyl group increases the molecular weight by 14.0 g/mol (from 337.5 to 351.5 g/mol) and is predicted to increase lipophilicity (XLogP) by approximately 0.5 units, based on established trends for a methyl addition to an aromatic system . This shift would place the target compound's LogP closer to the optimal range for CNS drug-likeness (typically LogP 2-4), while the unsubstituted analog may fall below this range, potentially impacting passive membrane permeability [1]. Direct measurement of LogD7.4 for either compound is not available in the public domain.

Physicochemical Properties In Silico ADME Scaffold Differentiation

Benzothiazole Scaffold Target Engagement Class-Effect Evidence (D4R Antagonism)

A closely related class of benzothiazole-diazepane compounds has been systematically evaluated for dopamine D4 receptor (D4R) binding and functional activity. In this class, potent ligands demonstrated D4R binding affinities (Ki ≤ 6.9 nM) with >91-fold selectivity over D2R and D3R receptors [1]. The target compound shares the critical benzothiazole core and the saturated diazepane ring scaffold but differs in its pendant cyclopropanesulfonyl group and the precise point of attachment to the benzothiazole. This structural similarity suggests the target compound is a candidate for D4R profiling, but its exact binding affinity and functional profile (agonist/antagonist) remain entirely untested. The known class-effects cannot be extrapolated to this specific compound's efficacy or selectivity.

Dopamine D4 Receptor G Protein-Coupled Receptors Substance Use Disorders

Scientifically Justified Application Scenarios for 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole, Based on Limited Evidence


Pilot Screening for GPCR Target Selectivity Panels (e.g., Endothelin Receptor Family)

The sole bioactivity evidence indicates weak but detectable interaction with the Endothelin-1 receptor [1]. A scientifically justified procurement scenario is to include this compound in a focused screen against the endothelin receptor family (ETA, ETB) to determine if the 6-methyl substitution engenders any subtype selectivity or improved potency compared to the unsubstituted analog. This experiment would directly address the critical knowledge gap in the series and validate its value as a chemical probe.

Intra-Series Structure-Activity Relationship (SAR) Study for Central Nervous System (CNS) Drug Discovery

Given the class-level inference of benzothiazole-diazepane scaffolds being utilized for D4R-targeted CNS drug discovery [2], the target compound's calculated lipophilicty shift (ΔLogP ≈ +0.5 vs. the unsubstituted analog) makes it a logical comparator for an in-house SAR program. Researchers can systematically compare in vitro D4R binding, functional profiles, and metabolic stability in liver microsomes between the 6-methyl and unsubstituted versions to directly test the influence of this single methylation event.

Generic Addition to a Fragment-Based or Lead-Like Diversity Library for Nonorthodox Targets

Based on its dual, albeit weak, bioactivity towards Endothelin-1 and PRMT6, the compound represents a potential 'starting point' with a unique selectivity signature for phenotypic screening or as a fragment in fragment-based drug discovery [1]. Its structural complexity relative to a simple fragment, combined with the presence of two completely different biological activities in one molecule, can enrich a diversity set aimed at identifying novel chemical probes for orphan receptors or difficult-to-drug targets.

Metabolic Stability and Metabolic Soft-Spot Identification Study

The cyclopropanesulfonyl group is a known metabolic stability enhancer, while the 6-methyl benzothiazole is a potential site for oxidative metabolism [2]. A head-to-head metabolic stability study in human, rat, and mouse liver microsomes between this compound and its unsubstituted analog could provide a clear, quantitative competitive advantage for the target compound, if its in vitro half-life is significantly longer. This data could then justify its selection over the analog for in vivo studies.

Quote Request

Request a Quote for 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.